Cas no 1568040-71-0 ((2R)-2-(3,4,5-trifluorophenyl)oxirane)

(2R)-2-(3,4,5-Trifluorophenyl)oxirane is a chiral epoxide derivative featuring a trifluorophenyl substituent, offering unique reactivity and selectivity in synthetic applications. Its stereospecific structure makes it valuable as a building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The presence of electron-withdrawing fluorine atoms enhances its stability and influences regioselectivity in ring-opening reactions. This compound is commonly employed in the preparation of bioactive molecules, where enantiopurity is critical. Its high purity and well-defined configuration ensure reproducibility in complex transformations. Suitable for nucleophilic additions and catalytic processes, it serves as a versatile intermediate in medicinal chemistry and fine chemical synthesis.
(2R)-2-(3,4,5-trifluorophenyl)oxirane structure
1568040-71-0 structure
Product name:(2R)-2-(3,4,5-trifluorophenyl)oxirane
CAS No:1568040-71-0
MF:C8H5F3O
MW:174.119912862778
CID:5874520
PubChem ID:83129752

(2R)-2-(3,4,5-trifluorophenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-(3,4,5-trifluorophenyl)oxirane
    • AKOS021451338
    • EN300-1865305
    • 1568040-71-0
    • Inchi: 1S/C8H5F3O/c9-5-1-4(7-3-12-7)2-6(10)8(5)11/h1-2,7H,3H2/t7-/m0/s1
    • InChI Key: BKYDAFPOGTZYNU-ZETCQYMHSA-N
    • SMILES: FC1C(=C(C=C(C=1)[C@@H]1CO1)F)F

Computed Properties

  • Exact Mass: 174.02924926g/mol
  • Monoisotopic Mass: 174.02924926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12.5Ų

(2R)-2-(3,4,5-trifluorophenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1865305-0.1g
(2R)-2-(3,4,5-trifluorophenyl)oxirane
1568040-71-0
0.1g
$741.0 2023-09-18
Enamine
EN300-1865305-0.5g
(2R)-2-(3,4,5-trifluorophenyl)oxirane
1568040-71-0
0.5g
$809.0 2023-09-18
Enamine
EN300-1865305-5.0g
(2R)-2-(3,4,5-trifluorophenyl)oxirane
1568040-71-0
5g
$4475.0 2023-06-02
Enamine
EN300-1865305-1g
(2R)-2-(3,4,5-trifluorophenyl)oxirane
1568040-71-0
1g
$842.0 2023-09-18
Enamine
EN300-1865305-5g
(2R)-2-(3,4,5-trifluorophenyl)oxirane
1568040-71-0
5g
$2443.0 2023-09-18
Enamine
EN300-1865305-2.5g
(2R)-2-(3,4,5-trifluorophenyl)oxirane
1568040-71-0
2.5g
$1650.0 2023-09-18
Enamine
EN300-1865305-10.0g
(2R)-2-(3,4,5-trifluorophenyl)oxirane
1568040-71-0
10g
$6635.0 2023-06-02
Enamine
EN300-1865305-10g
(2R)-2-(3,4,5-trifluorophenyl)oxirane
1568040-71-0
10g
$3622.0 2023-09-18
Enamine
EN300-1865305-0.05g
(2R)-2-(3,4,5-trifluorophenyl)oxirane
1568040-71-0
0.05g
$707.0 2023-09-18
Enamine
EN300-1865305-0.25g
(2R)-2-(3,4,5-trifluorophenyl)oxirane
1568040-71-0
0.25g
$774.0 2023-09-18

Additional information on (2R)-2-(3,4,5-trifluorophenyl)oxirane

Comprehensive Overview of (2R)-2-(3,4,5-trifluorophenyl)oxirane (CAS No. 1568040-71-0): Properties, Applications, and Industry Insights

The compound (2R)-2-(3,4,5-trifluorophenyl)oxirane, identified by its CAS No. 1568040-71-0, is a chiral epoxide derivative with significant relevance in pharmaceutical and fine chemical synthesis. Its unique structural features, including the 3,4,5-trifluorophenyl moiety and the oxirane ring, make it a versatile intermediate for designing bioactive molecules. This article delves into its molecular characteristics, synthetic applications, and emerging trends in research, addressing common queries from scientists and industry professionals.

Chemically, (2R)-2-(3,4,5-trifluorophenyl)oxirane belongs to the class of fluorinated epoxides, where the presence of fluorine atoms enhances its electronic properties and metabolic stability. The CAS No. 1568040-71-0 is frequently searched in databases like SciFinder and Reaxys, reflecting its growing utility in asymmetric synthesis. Researchers often inquire about its enantiomeric purity, storage conditions, and scalability—topics we explore in detail below.

One of the most discussed applications of 1568040-71-0 is its role in constructing chiral building blocks for drug discovery. The trifluorophenyl group is a hallmark of many FDA-approved drugs, contributing to improved binding affinity and pharmacokinetics. Recent publications highlight its use in kinase inhibitors and antiviral agents, aligning with the surge in demand for targeted therapies. For instance, its incorporation into protease inhibitors has been a focal point in antiviral research post-pandemic.

Synthetic methodologies for (2R)-2-(3,4,5-trifluorophenyl)oxirane often involve Sharpless epoxidation or Jacobsen-Katsuki catalysis, with emphasis on green chemistry principles. Industry professionals frequently search for cost-effective catalysts and solvent-free protocols, reflecting a shift toward sustainable practices. Analytical techniques like HPLC chiral separation and NMR spectroscopy are critical for quality control, ensuring the compound meets the stringent standards of GMP manufacturing.

Beyond pharmaceuticals, CAS No. 1568040-71-0 finds niche applications in material science, particularly in designing fluorinated polymers with enhanced thermal stability. The compound’s low toxicity profile and high reactivity make it a candidate for advanced coatings and electronic materials. Searches for fluorinated epoxy resins and high-performance additives often intersect with this compound’s properties.

In summary, (2R)-2-(3,4,5-trifluorophenyl)oxirane (1568040-71-0) bridges multiple disciplines, from medicinal chemistry to materials engineering. Its chiral specificity and fluorine-driven reactivity continue to inspire innovations, answering the demand for precision and sustainability in modern chemistry. For researchers, understanding its structure-activity relationships and process optimization remains a priority, as evidenced by trending searches and peer-reviewed studies.

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